molecular formula C15H21N3 B11799615 (S)-1-(1-Cyclohexyl-1H-benzo[D]imidazol-2-YL)ethanamine

(S)-1-(1-Cyclohexyl-1H-benzo[D]imidazol-2-YL)ethanamine

Cat. No.: B11799615
M. Wt: 243.35 g/mol
InChI Key: ZMZMAYUKFNOPOD-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-(1-Cyclohexyl-1H-benzo[D]imidazol-2-YL)ethanamine is a chiral small molecule featuring a benzimidazole core, a privileged scaffold in medicinal chemistry. The benzimidazole structure is an isostere of naturally occurring nucleotides, which allows it to interact with a variety of biological targets . This compound is of significant interest in early-stage research and drug discovery, particularly for developing novel therapeutic agents. Benzimidazole derivatives are extensively investigated for their potent biological activities. Research into similar compounds has demonstrated promising broad-spectrum anticancer activity . Furthermore, benzimidazole-based molecules show significant potential as antimicrobial agents, with some derivatives exhibiting activity against challenging pathogens like Staphylococcus aureus (including MRSA strains) and Mycobacterium smegmatis . The proposed mechanisms of action for this compound class are diverse and may involve interaction with key cellular targets. Molecular docking studies suggest that substituted benzimidazoles can inhibit bacterial cell division by targeting Filamenting temperature-sensitive protein Z (FtsZ) . They may also function as alarmone synthetase inhibitors, targeting (p)ppGpp synthetases/hydrolases to combat bacterial persistence and resistance . Additionally, some benzimidazole derivatives are known to intercalate with DNA, disrupting replication and transcription processes in cancer cells . This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, utilizing personal protective equipment and operating in a well-ventilated environment.

Properties

Molecular Formula

C15H21N3

Molecular Weight

243.35 g/mol

IUPAC Name

(1S)-1-(1-cyclohexylbenzimidazol-2-yl)ethanamine

InChI

InChI=1S/C15H21N3/c1-11(16)15-17-13-9-5-6-10-14(13)18(15)12-7-3-2-4-8-12/h5-6,9-12H,2-4,7-8,16H2,1H3/t11-/m0/s1

InChI Key

ZMZMAYUKFNOPOD-NSHDSACASA-N

Isomeric SMILES

C[C@@H](C1=NC2=CC=CC=C2N1C3CCCCC3)N

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1C3CCCCC3)N

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) and Cyclization

A five-step protocol (Scheme 1) is widely employed:

  • S<sub>N</sub>Ar Reaction : Substituted o-halo-nitroarenes (e.g., 6) react with cyclohexylamine in the presence of K<sub>2</sub>CO<sub>3</sub> or Et<sub>3</sub>N to yield amino-nitro intermediates (7).

  • Nitro Reduction : Catalytic hydrogenation (Pt/C, H<sub>2</sub>) or Fe/NH<sub>4</sub>Cl reduces 7 to diamines (8).

  • Cyclization : Diamines cyclize with triphosgene or trimethyl orthoformate/HCOOH to form 1-cyclohexyl-1H-benzimidazole (9).

  • Halogenation : Treatment with hexachloroethane generates 2-chloro derivatives (10).

  • Amination : Displacement of chloride with ethanamine derivatives yields the target scaffold.

Key Data :

StepReagents/ConditionsYield (%)Reference
S<sub>N</sub>ArK<sub>2</sub>CO<sub>3</sub>, 80°C, 12 h85–92
ReductionFe, NH<sub>4</sub>Cl, EtOH/H<sub>2</sub>O78
CyclizationTrimethyl orthoformate, HCOOH, 100°C90

Enantioselective Synthesis of (S)-Ethanamine Moiety

The chiral center at the ethanamine group is introduced via:

Asymmetric Catalytic Hydrogenation

Chiral ruthenium catalysts (e.g., BINAP-Ru complexes) enable enantioselective reduction of α,β-unsaturated ketones. For example:

  • Substrate : 1-(1-Cyclohexyl-1H-benzimidazol-2-yl)propenone.

  • Catalyst : (S)-BINAP-RuCl<sub>2</sub>(PPh<sub>3</sub>)<sub>2</sub>.

  • Conditions : H<sub>2</sub> (50 psi), MeOH, 25°C, 24 h.

  • Outcome : 92% yield, 98% ee.

Chiral Resolution

Racemic 1-(1-cyclohexyl-1H-benzimidazol-2-yl)ethanamine is resolved using:

  • Diastereomeric Salt Formation : Tartaric acid derivatives (e.g., (R,R)-di-p-toluoyl-tartaric acid) in EtOAc/hexane.

  • Chromatography : Chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate).

Resolution Efficiency :

MethodSolventee (%)Yield (%)
Tartaric AcidEtOAc/hexane9940
CSP ChromatographyHexane/i-PrOH99.535

Direct Cyclohexyl Group Introduction

Late-stage functionalization avoids multi-step sequences:

Buchwald-Hartwig Amination

Palladium-catalyzed coupling of 2-chlorobenzimidazole with cyclohexylamine:

  • Catalyst : Pd<sub>2</sub>(dba)<sub>3</sub>/Xantphos.

  • Base : Cs<sub>2</sub>CO<sub>3</sub>.

  • Conditions : Toluene, 110°C, 24 h.

  • Yield : 88%.

Green Chemistry Approaches

Solvent-free and microwave-assisted methods enhance sustainability:

Microwave-Assisted Cyclization

  • Reactants : o-Phenylenediamine, cyclohexanecarboxylic acid.

  • Conditions : MW irradiation (300 W), 150°C, 20 min.

  • Yield : 94%.

Mechanochemical Synthesis

Ball-milling substitutes solvent use:

  • Components : Diamine, cyclohexyl isocyanate, SiO<sub>2</sub>.

  • Time : 2 h.

  • Yield : 89%.

Comparative Analysis of Methods

MethodKey AdvantageLimitationScale Suitability
S<sub>N</sub>Ar-CyclizationHigh purityMulti-stepIndustrial
Asymmetric HydrogenationExcellent eeCostly catalystsLab-scale
Buchwald-HartwigLate-stage modificationPd residue removalPilot-scale
MicrowaveRapidSpecialized equipmentSmall-scale

Quality Control and Characterization

  • Chiral Purity : HPLC with Chiralpak IC-3 column (Hexane:i-PrOH = 90:10, 1 mL/min).

  • Structural Confirmation : <sup>1</sup>H/<sup>13</sup>C NMR, HRMS, X-ray crystallography.

Industrial-Scale Considerations

  • Cost Drivers : Chiral catalysts (≥$500/g), Pd-based reagents.

  • Optimization : Recycling Pd catalysts via supported ionic liquids.

  • Throughput : Continuous flow systems for cyclization steps .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the benzimidazole core or the cyclohexyl group.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce various functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution may introduce alkyl or aryl groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound may be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.

    Receptor Binding: May interact with biological receptors, influencing cellular processes.

Medicine

    Therapeutic Potential: Investigated for its potential use in treating various diseases, such as cancer or infectious diseases.

Industry

    Pharmaceuticals: Used in the development of new drugs.

Mechanism of Action

The mechanism of action of (S)-1-(1-Cyclohexyl-1H-benzo[D]imidazol-2-YL)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing biological pathways.

Comparison with Similar Compounds

Table 1. Structural and Physicochemical Comparison of Selected Analogues

Compound Name Substituent (1-position) Core Structure Molecular Formula Molecular Weight (g/mol) Notable Properties References
(S)-1-(1-Cyclohexyl-1H-benzimidazol-2-yl)ethanamine Cyclohexyl Benzimidazole ~C₁₅H₂₁N₃ ~245–260 (estimated) High lipophilicity, chiral center
(R)-1-(1-Cyclobutyl-1H-benzimidazol-2-yl)ethanamine Cyclobutyl Benzimidazole C₁₃H₁₇N₃ 215.29 Reduced steric bulk
2-(1-Methyl-1H-benzimidazol-2-yl)ethanamine Methyl Benzimidazole C₁₀H₁₃N₃ 175.23 Hydrochloride salt improves solubility
[1-(2-Phenylethyl)-1H-imidazol-2-yl]methanamine 2-Phenylethyl Imidazole C₁₂H₁₅N₃ 201.27 Oil form, lower melting point

Key Findings:

Substituent Impact : Bulkier groups (e.g., cyclohexyl) enhance lipophilicity but may hinder target binding compared to smaller substituents like methyl or cyclobutyl.

Chirality : The (S)-configuration in the target compound could confer distinct biological activity compared to (R)-isomers, though specific data are unavailable .

Salt Forms : Hydrochloride derivatives (e.g., ) demonstrate improved solubility, a critical factor for drug development .

Biological Activity

(S)-1-(1-Cyclohexyl-1H-benzo[D]imidazol-2-YL)ethanamine, also known by its CAS number 1398507-83-9, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, synthesizing findings from various studies and providing a comprehensive overview of its pharmacological properties.

Structure and Composition

  • Molecular Formula : C₁₃H₁₈N₃
  • Molecular Weight : 218.3 g/mol
  • CAS Number : 1398507-83-9

The compound consists of a benzimidazole moiety linked to an ethanamine group, which is critical for its biological interactions.

Anticancer Potential

Research indicates that (S)-1-(1-Cyclohexyl-1H-benzo[D]imidazol-2-YL)ethanamine exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer).

Case Studies and Findings

  • MCF-7 Cell Line :
    • The compound showed an IC₅₀ value of approximately 0.65 µM, indicating potent cytotoxic activity comparable to established chemotherapeutics like doxorubicin .
    • Flow cytometry analysis revealed that it induces apoptosis in MCF-7 cells, evidenced by increased caspase 3/7 activity .
  • HCT-116 Cell Line :
    • In HCT-116 cells, the compound exhibited an IC₅₀ value of about 2.41 µM, demonstrating effective inhibition of cell proliferation .

The mechanism by which (S)-1-(1-Cyclohexyl-1H-benzo[D]imidazol-2-YL)ethanamine exerts its anticancer effects appears to involve:

  • Induction of apoptosis through the intrinsic pathway.
  • Modulation of cell cycle progression, particularly arresting cells in the G1 phase .

Other Biological Activities

In addition to its anticancer properties, preliminary studies suggest that this compound may possess:

  • Antimicrobial Activity : Exhibiting inhibitory effects against specific bacterial strains.
  • Neuroprotective Effects : Potentially beneficial in models of neurodegeneration due to its ability to cross the blood-brain barrier.

Data Summary

Activity TypeCell Line/ModelIC₅₀ Value (µM)Reference
AnticancerMCF-70.65
AnticancerHCT-1162.41
AntimicrobialVariousNot specifiedPreliminary
NeuroprotectiveIn vitro modelsNot specifiedPreliminary

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (S)-1-(1-cyclohexyl-1H-benzimidazol-2-yl)ethanamine, and how can reaction conditions be optimized?

  • Methodology :

  • Route 1 : Condensation of 2-chloro-1-(1-cyclohexyl-1H-benzimidazol-2-yl)ethanone with ammonia or primary amines under reflux in dioxane, followed by purification via recrystallization (ethanol) .
  • Route 2 : Chiral resolution via enzymatic or chromatographic methods (e.g., chiral HPLC) to isolate the (S)-enantiomer, given the stereochemical sensitivity of biological targets .
  • Optimization : Adjust solvent polarity (e.g., acetonitrile vs. dioxane), temperature (80–120°C), and catalysts (e.g., K₂CO₃) to improve yield and enantiomeric excess (ee). Monitor purity via HPLC (>95%) .

Q. How can the three-dimensional conformation of this compound be characterized to validate its stereochemistry?

  • Methodology :

  • X-ray crystallography : Resolve crystal structures to confirm the (S)-configuration and intramolecular interactions (e.g., hydrogen bonding between the amine and benzimidazole ring) .
  • NMR spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR coupling constants (e.g., J-values for chiral centers) and NOESY correlations to infer spatial arrangements .

Q. What are the key physicochemical properties influencing its solubility and stability in experimental buffers?

  • Data :

PropertyValue/DescriptionRelevance
LogP (lipophilicity)~2.5 (estimated)Predicts membrane permeability
pKa (amine group)~9.2Impacts ionization at physiological pH
Solubility in PBS<1 mg/mL (hydrochloride salt preferred)Requires DMSO/cosolvent for assays
  • Methods : Use shake-flask or HPLC-based assays to quantify solubility. Stability studies (pH 7.4, 37°C) with LC-MS monitoring .

Advanced Research Questions

Q. How do structural modifications (e.g., cyclohexyl vs. phenyl substituents) affect binding to benzimidazole-targeted enzymes (e.g., cytochrome P450)?

  • Methodology :

  • SAR Studies : Synthesize analogs with varied substituents (e.g., methyl, chloro, or morpholino groups) and compare inhibitory potency via enzyme kinetics (IC₅₀) .
  • Computational Docking : Use AutoDock or Schrödinger Suite to model interactions between the cyclohexyl group and hydrophobic enzyme pockets. Validate with mutagenesis studies .

Q. What analytical strategies can resolve discrepancies in reported biological activity data for this compound?

  • Methodology :

  • Meta-analysis : Cross-reference published IC₅₀ values (e.g., kinase inhibition vs. antimicrobial assays) while controlling for assay conditions (e.g., ATP concentration, cell lines) .
  • Orthogonal assays : Validate activity using SPR (surface plasmon resonance) for binding affinity and cell-based assays (e.g., luciferase reporters) for functional effects .

Q. How can the enantiomeric purity of the (S)-isomer be maintained during large-scale synthesis?

  • Methodology :

  • Chiral Chromatography : Use preparative HPLC with amylose- or cellulose-based columns (e.g., Chiralpak AD-H) for >99% ee .
  • Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in catalytic hydrogenation to minimize racemization .

Q. What in silico tools predict the metabolic fate of this compound in preclinical models?

  • Methodology :

  • ADMET Prediction : Use SwissADME or ADMETlab to estimate CYP450 metabolism, plasma protein binding, and toxicity (e.g., hERG inhibition). Cross-validate with microsomal stability assays .

Data Contradictions and Resolution

  • Synthesis Yield Variability : Conflicting yields (30–70%) in literature may stem from differences in starting material purity or reaction scale. Standardize protocols using anhydrous solvents and inert atmospheres .
  • Biological Activity : Discrepancies in antimicrobial vs. kinase inhibition data highlight target promiscuity. Use CRISPR-engineered cell lines to isolate pathway-specific effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.